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For Researchers, Scientists, and Drug Development Professionals

SB590885 is a potent and highly selective small molecule inhibitor of the B-Raf
serine/threonine kinase, a key component of the mitogen-activated protein kinase (MAPK)
signaling pathway.[1] Its efficacy in targeting the common B-Raf V600E mutation has made it a
valuable tool in cancer research.[1][2] This guide provides a comprehensive comparison of
SB590885's cross-reactivity profile against other kinases, supported by experimental data, to
aid researchers in its precise application and in the interpretation of experimental outcomes.

Potency and Selectivity Against Primary Targets

SB590885 demonstrates high affinity for B-Raf, with a reported dissociation constant (Kd) of
0.3 nM and an apparent inhibition constant (Ki app) of 0.16 + 0.03 nM.[2][3] The compound
exhibits significant selectivity for B-Raf over the closely related c-Raf (RAF1), with a Ki of 1.72
nM for c-Raf, representing an 11-fold greater selectivity for B-Raf.[4]

Cross-Reactivity Profile Against a Broader Kinase
Panel

The selectivity of SB590885 has been evaluated against a panel of numerous kinases. Data
from multiple sources, including kinase inhibition assays and broad-scale kinome scanning,
provide a detailed view of its off-target interaction profile.
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Kinase Inhibition Selectivity Profile

A study by King et al. (2006) evaluated SB590885 against a panel of kinases from the
ProQinase GmbH and Dundee University collections. The data, presented as the fold
selectivity of the IC50 for SB590885 versus B-Raf, highlights the compound's remarkable
specificity. For the majority of the kinases tested, SB590885 showed over 1000-fold selectivity

compared to its potent inhibition of B-Raf.
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Kinase Target Fold Selectivity (IC50 vs. B-Raf)
c-Raf (RAF1) 11
A-Raf >1000
MEK1 >1000
ERK2 >1000
JNK1 >1000
p38a >1000
AKT1 >1000
CDK2/cyclin A >1000
VEGFR2 >1000
PDGFR[p >1000
c-Kit >1000
EGFR >1000
Src >1000
Lck >1000
Abl >1000
Aurora A >1000
Plk1 >1000
Met >1000
ROCK-II >1000
PKA >1000
PKCa >1000
CaMKIlI >1000
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Table 1: Fold selectivity of SB590885 against a panel of kinases. Data is derived from King et
al., Cancer Research, 2006.[2] The table shows a selection of kinases; for the full panel, refer
to the original publication.

KINOMEscan Profiling

Further insights into the cross-reactivity of SB590885 are provided by KINOMEscan data from
the HMS LINCS project. This competition binding assay measures the percentage of kinase
bound to an immobilized ligand in the presence of the test compound. At a concentration of 10
1M, SB590885 demonstrated very strong inhibition of B-Raf and B-Raf (V600E), with minimal
binding to a large panel of other kinases, confirming its high selectivity.
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Kinase Target Percent of Control (%) @ 10 pM
B-Raf 0.5
B-Raf (V600E) 0.5
c-Raf (RAF1) 3.5
ABL1 98
AKT1 97
AURKA 99
CDK2 100
EGFR 99
ERBB2 98
JAK?2 96
JNK1 98
MEK1 100
MET 99
p38a (MAPK14) 97
PIK3CA 99
PLK1 99
SRC 98
VEGFR2 (KDR) 99

Table 2: KINOMEscan binding data for SB590885 at 10 uM. Data is sourced from the HMS
LINCS database.[5] A lower "Percent of Control" indicates stronger binding of SB590885 to the
kinase. The table shows a selection of kinases for illustrative purposes.

Experimental Protocols
B-Raf Kinase Inhibition Assay (Coupled Assay)
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The potency of SB590885 against B-Raf is often determined using a coupled enzyme assay.

This method measures the activity of MEK, a direct downstream substrate of B-Raf.

Reaction Setup: Recombinant active B-Raf (wild-type or V60OE mutant) is incubated with
inactive MEK1 and ATP in a suitable kinase buffer.

Inhibitor Addition: Serial dilutions of SB590885 (or other test compounds) are added to the
reaction mixture.

Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a
specific duration.

Detection of MEK Phosphorylation: The amount of phosphorylated MEK is quantified. This
can be achieved through various methods, including:

o ELISA: Using an antibody specific for phosphorylated MEK.
o Western Blot: Detecting phosphorylated MEK via electrophoresis and antibody probing.

o Luminescence-based ATP detection: Measuring the amount of ATP consumed in the
reaction, where a decrease in ATP corresponds to higher kinase activity.

Data Analysis: The concentration of inhibitor that reduces B-Raf activity by 50% (IC50) is
calculated by plotting the percentage of inhibition against the logarithm of the inhibitor
concentration and fitting the data to a dose-response curve.

KINOMEscan Competition Binding Assay

The KINOMEscan platform provides a high-throughput method for assessing the binding of a

compound to a large number of kinases.

Assay Principle: The assay is based on a competition binding format. A DNA-tagged kinase
is incubated with the test compound and an immobilized, active-site directed ligand.

Competition: If the test compound binds to the kinase's active site, it will prevent the kinase
from binding to the immobilized ligand.
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» Quantification: The amount of kinase bound to the immobilized ligand is quantified using
guantitative PCR (qPCR) of the DNA tag.

o Data Output: The results are typically expressed as "percent of control,” where the control is
the amount of kinase bound in the absence of the test compound (e.g., in the presence of
DMSO). A lower percentage indicates a stronger interaction between the compound and the
kinase.

Signaling Pathway and Experimental Workflow
Visualizations

To further illustrate the context of SB590885's action and the methods used for its
characterization, the following diagrams are provided.
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Caption: The MAPK/ERK signaling pathway and the inhibitory action of SB590885 on B-Raf.
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Caption: A generalized workflow for an in vitro kinase inhibition assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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